Trandolapril

Overview

Description

Trandolapril is a prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor class of medications. It is used primarily to treat hypertension, congestive heart failure, and to improve survival following a myocardial infarction. This compound is metabolized in the liver to its active form, trandolaprilat, which inhibits the conversion of angiotensin I to angiotensin II, a key regulator of blood pressure .

Mechanism of Action

Mode of Action

Trandolapril is a prodrug that is metabolized in the liver to its biologically active diacid form, trandolaprilat . Trandolaprilat inhibits ACE, preventing the formation of ATII from ATI . This inhibition reduces the vasoconstrictive effect of ATII and decreases the secretion of aldosterone, leading to a decrease in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAAS . By inhibiting ACE, this compound prevents the conversion of ATI to ATII, disrupting the RAAS pathway . This results in vasodilation, reduced secretion of aldosterone, and ultimately, a decrease in blood pressure .

Pharmacokinetics

This compound is rapidly absorbed and undergoes enzymatic hydrolysis, mainly in the liver, to form its active metabolite, trandolaprilat . The absorption of this compound is slowed with food . It has a distribution volume of approximately 18 L . This compound is excreted in urine (~33% as this compound and trandolaprilat) and feces (~66%) . The time to peak concentration for this compound is about 1 hour, while for trandolaprilat, it’s 4 to 10 hours . The elimination half-life of this compound is about 6 hours, while for trandolaprilat, it’s about 22.5 hours .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in blood pressure and a reduction in the hypertrophic and proarrhythmic electrical remodeling associated with conditions like heart failure . This compound has been shown to substantially reduce electrical proarrhythmic remodeling and mortality, while its effect on cardiac hypertrophy is less pronounced .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, chronic volume overload can induce multiple cardiac remodeling processes that result in eccentric cardiac hypertrophy and heart failure . Chronic ACE inhibition by this compound might affect these remodeling processes differentially . Furthermore, the pharmacokinetics and pharmacodynamics of this compound can vary among different populations .

Biochemical Analysis

Biochemical Properties

Trandolapril plays a crucial role in biochemical reactions by inhibiting the enzyme angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor that regulates blood pressure. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. This compound also interacts with other biomolecules such as bradykinin, a peptide that promotes vasodilation. The inhibition of ACE by this compound results in increased levels of bradykinin, further contributing to its antihypertensive effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ACE, this compound reduces the production of angiotensin II, which in turn decreases the activation of the angiotensin II type 1 receptor (AT1R). This leads to reduced cell proliferation, fibrosis, and inflammation. This compound also affects the expression of genes involved in the renin-angiotensin-aldosterone system (RAAS), resulting in decreased synthesis of aldosterone, a hormone that regulates sodium and water balance. Additionally, this compound has been shown to improve endothelial function and reduce oxidative stress in various cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to the active metabolite trandolaprilat in the liver. Trandolaprilat competitively inhibits ACE by binding to its active site, preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to decreased levels of angiotensin II and increased levels of bradykinin. The reduction in angiotensin II levels results in vasodilation, decreased blood pressure, and reduced cardiac and vascular remodeling. This compound also modulates the expression of various genes involved in the RAAS, contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. This compound is rapidly absorbed and metabolized to trandolaprilat, which has a longer half-life. Studies have shown that trandolaprilat remains stable and retains its inhibitory activity over extended periods. Long-term studies in animal models have demonstrated that this compound effectively reduces blood pressure, improves cardiac function, and prevents adverse cardiac remodeling. These effects are sustained over time, indicating the long-term efficacy of this compound in managing hypertension and heart failure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces blood pressure and improves cardiac function without significant adverse effects. At higher doses, this compound may cause hypotension, renal impairment, and electrolyte imbalances. Studies have shown that the therapeutic effects of this compound are dose-dependent, with higher doses providing greater reductions in blood pressure and improved cardiac outcomes. It is important to carefully monitor and adjust the dosage to avoid potential toxic effects .

Metabolic Pathways

This compound is metabolized in the liver to its active form, trandolaprilat, through hydrolysis. Trandolaprilat inhibits ACE, leading to decreased levels of angiotensin II and increased levels of bradykinin. The metabolic pathways of this compound also involve its excretion through the kidneys and feces. Trandolaprilat is primarily excreted in the urine, while a smaller portion is eliminated through feces. The effective half-life of trandolaprilat is approximately 16-24 hours, allowing for once-daily dosing in clinical practice .

Transport and Distribution

This compound is absorbed rapidly after oral administration and is distributed throughout the body. It is highly protein-bound, with trandolaprilat exhibiting concentration-dependent binding to plasma proteins. This compound is primarily transported to the liver, where it is metabolized to trandolaprilat. The active metabolite is then distributed to various tissues, including the kidneys, heart, and blood vessels. The distribution of trandolaprilat is influenced by its binding to ACE and other plasma proteins, which affects its localization and accumulation in target tissues .

Subcellular Localization

This compound and its active metabolite, trandolaprilat, are primarily localized in the cytoplasm and cell membrane. The subcellular localization of trandolaprilat is influenced by its binding to ACE, which is predominantly found on the surface of endothelial cells and other target tissues. Trandolaprilat may also interact with intracellular signaling molecules and enzymes involved in the RAAS, contributing to its therapeutic effects. The precise subcellular localization of trandolaprilat is essential for its inhibitory activity and modulation of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trandolapril involves several key steps:

Esterification: (3aR,7aS)-perhydroindole-2-carboxylic acid is esterified with an alcohol in the presence of a suitable acid to form an acid addition salt.

Base Reaction: The acid addition salt is reacted with a base to form an intermediate compound.

Hydrolysis: The intermediate is hydrolyzed to produce (2S,3aR,7aS)-perhydroindole-2-carboxylic acid.

Final Reaction: This intermediate is then reacted with N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine and N,N’-carbonyldiimidazole to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality .

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis in the liver to form its active metabolite, trandolaprilat.

Oxidation and Reduction: These reactions are less common for this compound but can occur under specific conditions.

Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis in the liver.

Oxidation: Strong oxidizing agents under controlled conditions.

Substitution: Strong nucleophiles in an appropriate solvent.

Major Products:

Trandolaprilat: The primary active metabolite formed from hydrolysis.

Other Metabolites: Various minor metabolites formed through oxidation and reduction.

Scientific Research Applications

Trandolapril has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study ACE inhibitors and their interactions.

Biology: Investigated for its effects on cellular pathways and gene expression.

Medicine: Extensively studied for its therapeutic effects in hypertension, heart failure, and post-myocardial infarction management.

Industry: Used in the development of new ACE inhibitors and related pharmaceuticals

Comparison with Similar Compounds

Ramipril: Similar in structure but contains a cyclohexane group.

Enalapril: Another ACE inhibitor with a different side chain structure.

Lisinopril: A lysine derivative with a longer half-life

Uniqueness: Trandolapril is unique due to its specific ester group, which allows for a longer half-life and more sustained action compared to some other ACE inhibitors. Its ability to be metabolized into a highly active form, trandolaprilat, also contributes to its effectiveness .

Biological Activity

Trandolapril is a well-established angiotensin-converting enzyme (ACE) inhibitor used primarily for managing hypertension and heart failure. As a prodrug, it is converted in the liver to its active form, trandolaprilat, which exerts its therapeutic effects by inhibiting ACE and subsequently lowering levels of angiotensin II (ATII). This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and relevant case studies.

This compound functions by inhibiting ACE, an enzyme responsible for converting angiotensin I to angiotensin II. The reduction in ATII levels leads to:

- Decreased Blood Pressure : By preventing vasoconstriction.

- Reduced Aldosterone Secretion : This results in decreased sodium and water retention.

- Increased Bradykinin Levels : Contributing to vasodilation but also potentially causing side effects like cough.

The pharmacokinetic profile of this compound includes approximately 40-60% absorption with a low bioavailability of 4-14% due to extensive first-pass metabolism. The active metabolite, trandolaprilat, has a high binding affinity for ACE and a prolonged half-life that supports once-daily dosing .

Long-Term Benefits

The TRACE study (this compound Cardiac Evaluation) demonstrated significant long-term benefits of this compound in patients post-myocardial infarction (MI) with left ventricular dysfunction (LVD). Key findings include:

- Mortality Reduction : A relative risk reduction of 11% for all-cause mortality compared to placebo (RR 0.89, 95% CI 0.80–0.99) over a follow-up period of 10-12 years .

- Hospitalization Rates : this compound significantly reduced hospitalizations due to cardiovascular causes, including congestive heart failure (CHF) .

Case Studies

- TRACE Study :

- Insulin Sensitivity Study :

-

Cardiac Remodeling Study :

- In an animal model with induced cardiac hypertrophy due to volume overload, this compound reduced electrical remodeling and mortality but had a less pronounced effect on hypertrophy itself. This suggests that while it can mitigate some adverse cardiac remodeling effects, it does not completely reverse them .

Pharmacodynamic Properties

This compound's pharmacodynamics are characterized by:

- ACE Inhibition : Maximal inhibition occurs approximately 1.5 to 3 hours post-administration.

- Volume Status Effects : Chronic treatment leads to reduced systemic vascular resistance and improved cardiac output without significantly altering left ventricular wall thickness .

Summary of Findings

| Study | Population | Key Findings |

|---|---|---|

| TRACE | 1749 post-MI patients | Reduced all-cause mortality (RR 0.89) and hospitalizations |

| Insulin Sensitivity | Hypertensive type 2 diabetics | No significant impact on insulin sensitivity |

| Cardiac Remodeling | ACF rats | Reduced electrical remodeling and mortality; less effect on hypertrophy |

Properties

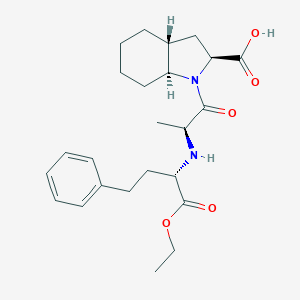

IUPAC Name |

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFJYXUZANRPDJ-WTNASJBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023692 | |

| Record name | Trandolapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trandolapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in chloroform, dichloromethane, methanol, 2.07e-02 g/L | |

| Record name | Trandolapril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trandolapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

There are two isoforms of ACE: the somatic isoform, which exists as a glycoprotein comprised of a single polypeptide chain of 1277; and the testicular isoform, which has a lower molecular mass and is thought to play a role in sperm maturation and binding of sperm to the oviduct epithelium. Somatic ACE has two functionally active domains, N and C, which arise from tandem gene duplication. Although the two domains have high sequence similarity, they play distinct physiological roles. The C-domain is predominantly involved in blood pressure regulation while the N-domain plays a role in hematopoietic stem cell differentiation and proliferation. ACE inhibitors bind to and inhibit the activity of both domains, but have much greater affinity for and inhibitory activity against the C-domain. Trandolaprilat, the active metabolite of trandolapril, competes with ATI for binding to ACE and inhibits and enzymatic proteolysis of ATI to ATII. Decreasing ATII levels in the body decreases blood pressure by inhibiting the pressor effects of ATII as described in the Pharmacology section above. Trandolaprilat also causes an increase in plasma renin activity likely due to a loss of feedback inhibition mediated by ATII on the release of renin and/or stimulation of reflex mechanisms via baroreceptors. | |

| Record name | Trandolapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Colorless, crystalline solid | |

CAS No. |

87679-37-6 | |

| Record name | Trandolapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87679-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trandolapril [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087679376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trandolapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trandolapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, (2S,3aR,7aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANDOLAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T0N3G9CRC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trandolapril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trandolapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119-123 °C, 125 °C, 119 - 123 °C | |

| Record name | Trandolapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trandolapril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trandolapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Trandolapril?

A1: this compound is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, Trandolaprilat. Trandolaprilat acts by inhibiting the activity of angiotensin-converting enzyme (ACE). [] This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure. []

Q2: How does this compound affect the renin-angiotensin-aldosterone system (RAAS)?

A2: By inhibiting ACE, this compound interrupts the RAAS cascade. This leads to decreased aldosterone secretion, which in turn promotes diuresis (increased urine production) and natriuresis (increased sodium excretion), contributing to its blood pressure-lowering effects. []

Q3: Beyond blood pressure reduction, what other beneficial effects have been observed with this compound treatment?

A3: Studies have shown that this compound can reduce proteinuria (presence of protein in urine), improve insulin sensitivity, and exert anti-atherosclerotic effects. [, , , , ] Additionally, it has demonstrated potential in preventing microalbuminuria in patients with type 2 diabetes. [, ]

Q4: How does this compound compare to other ACE inhibitors in terms of potency and duration of action?

A4: this compound is considered a long-acting ACE inhibitor. In preclinical studies, it demonstrated significantly higher potency compared to Enalapril in reducing blood pressure and inhibiting tissue ACE activity. This difference was attributed to factors like the higher lipophilicity of its active metabolite (Trandolaprilat) and its direct ACE inhibitory activity. []

Q5: Are there racial differences in the response to this compound treatment?

A5: Studies suggest that Black patients may require higher doses of this compound to achieve similar blood pressure reductions compared to White patients, despite similar levels of ACE inhibition. This suggests potential differences in the mechanisms underlying blood pressure regulation between these populations. []

Q6: What is the chemical structure of this compound?

A6: this compound is the ethyl ester prodrug of Trandolaprilat, a non-sulfhydryl ACE inhibitor. Its chemical name is (2S, 3aR, 7aS)-1-[(S)N-[(S)-1-Carboxy-3phenylpropyl]alanyl] hexahydro-2-indolinecarboxylic acid, 1-ethyl ester. []

Q7: How is this compound absorbed, metabolized, and eliminated from the body?

A7: this compound is rapidly absorbed after oral administration and undergoes ester hydrolysis in the liver to its active metabolite, Trandolaprilat. [, , ] Trandolaprilat is further metabolized before renal elimination. [] The pharmacokinetics of this compound are generally unaffected by renal function, but Trandolaprilat elimination is significantly impacted by renal impairment, requiring dose adjustments in patients with severe renal insufficiency. []

Q8: How long does it take for this compound to reach steady-state concentrations in the body?

A8: Studies indicate that steady-state concentrations of this compound are typically achieved within 7 days of daily administration, with some cases reaching steady state after just 4 days. []

Q9: Does the presence of the CES1 G143E genetic variant affect this compound activation?

A9: Yes, in vitro studies have shown that the CES1 G143E variant significantly impairs the activation of this compound in human liver cells. [] This reduced activation was also observed in a clinical study where carriers of the G143E variant exhibited lower peak concentrations and area under the curve of Trandolaprilat compared to non-carriers. []

Q10: Has this compound been studied in clinical trials? What were the key findings?

A10: Yes, this compound has been extensively studied in large-scale clinical trials such as the TRACE (this compound Cardiac Evaluation) study and the INVEST (INternational VErapamil SR/trandolapril STudy). [, ] TRACE demonstrated that this compound treatment reduced mortality and improved life expectancy in patients with left ventricular dysfunction after myocardial infarction. [] INVEST showed that a treatment strategy using Verapamil SR and this compound was as effective as an Atenolol-based strategy in reducing the risk of cardiovascular events in patients with hypertension and coronary artery disease. []

Q11: Are there any known drug interactions with this compound?

A11: While specific drug interactions are not addressed in these papers, it is known that ACE inhibitors, including this compound, can interact with other medications like diuretics, nonsteroidal anti-inflammatory drugs (NSAIDs), and potassium supplements. These interactions can potentially affect blood pressure control and electrolyte balance.

Q12: What formulation strategies have been explored to improve the delivery and bioavailability of this compound?

A12: Research has explored the development of solid dispersions using polymers like Eudragit RS 100 and PEG 8000, along with hydrophilic carriers like urea, to enhance the dissolution rate and bioavailability of this compound. [] Additionally, immediate-release tablet formulations using various superdisintegrants have also been investigated. []

Q13: What are the benefits of combining this compound with Verapamil in the treatment of hypertension?

A13: Combining this compound with Verapamil, a calcium channel blocker, has shown greater efficacy in lowering blood pressure compared to either drug alone. [, , , ] This combination is particularly beneficial for patients requiring multiple medications to achieve blood pressure goals, including those with diabetes or coronary artery disease. [, , ]

Q14: What is the safety profile of this compound?

A14: this compound is generally well-tolerated. Common side effects reported in clinical trials include cough, headache, and dizziness. [, , , ] Like other ACE inhibitors, it can cause angioedema, a rare but serious allergic reaction, and may lead to hyperkalemia, especially in patients with renal insufficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.